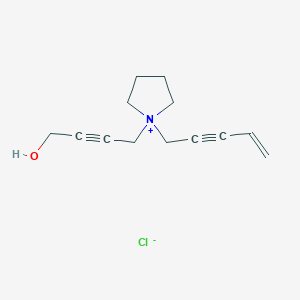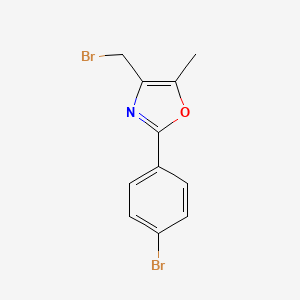
Hydroxy(triphenyl)silane;2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(triphenyl)silane;2-methylpropan-2-ol is a compound that combines the properties of both silane and alcohol groups. It is known for its unique chemical structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy(triphenyl)silane;2-methylpropan-2-ol typically involves the reaction of triphenylsilane with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment. The process may include steps such as purification and isolation to ensure the final product meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy(triphenyl)silane;2-methylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both the silane and alcohol groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully selected to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silanol derivatives, while substitution reactions may produce various substituted silane compounds.
Aplicaciones Científicas De Investigación
Hydroxy(triphenyl)silane;2-methylpropan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds. In biology, it may be used in the study of silane-based biomolecules and their interactions. In medicine, it has potential applications in drug delivery systems and as a component of biomedical materials. In industry, it is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Hydroxy(triphenyl)silane;2-methylpropan-2-ol involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with other molecules, while the alcohol group can participate in hydrogen bonding and other interactions. These properties enable the compound to exert its effects in different chemical and biological systems.
Comparación Con Compuestos Similares
Hydroxy(triphenyl)silane;2-methylpropan-2-ol can be compared with other similar compounds, such as triphenylsilane and 2-methylpropan-2-ol. While triphenylsilane lacks the alcohol group, 2-methylpropan-2-ol lacks the silane group. The combination of both groups in this compound gives it unique properties and reactivity, making it a valuable compound in various applications.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its synthesis, reactivity, and mechanism of action make it an important compound for further study and development.
Propiedades
Número CAS |
918414-83-2 |
|---|---|
Fórmula molecular |
C22H26O2Si |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
hydroxy(triphenyl)silane;2-methylpropan-2-ol |
InChI |
InChI=1S/C18H16OSi.C4H10O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(2,3)5/h1-15,19H;5H,1-3H3 |
Clave InChI |
MNQSYZLTGZPICF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)
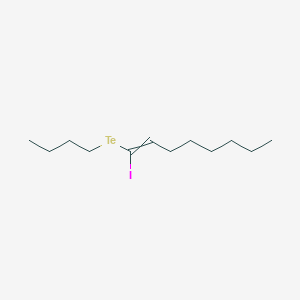
![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
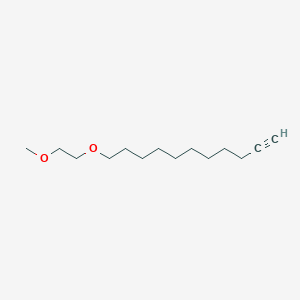
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)


![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
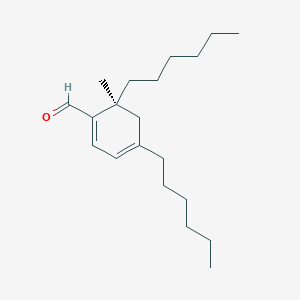
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
